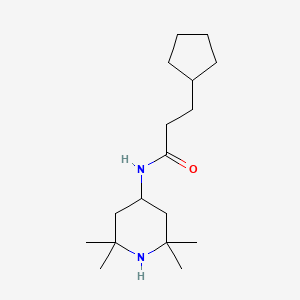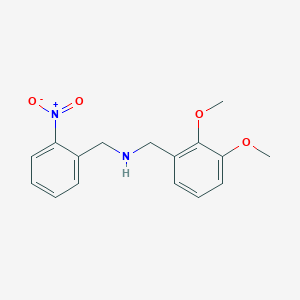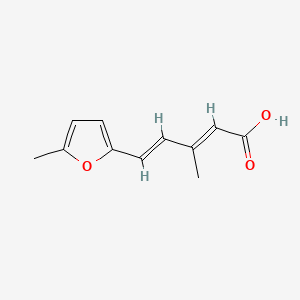
2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 4-chlorobenzoate is a compound commonly used in scientific research due to its unique properties. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 4-chlorobenzoate is not fully understood. However, it is believed that this compound may work by inhibiting specific enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 4-chlorobenzoate may have a range of biochemical and physiological effects. This compound has been found to induce apoptosis (cell death) in cancer cells, and may also have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 4-chlorobenzoate in lab experiments is its unique properties, which make it a useful tool for investigating various biological processes. However, one limitation is that this compound may have toxic effects on certain cells, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 4-chlorobenzoate. One area of interest is investigating its potential as an anti-cancer agent, particularly in combination with other compounds. Another potential direction is exploring its anti-inflammatory properties and potential use in treating inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion:
In conclusion, 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 4-chlorobenzoate is a compound with unique properties that make it a useful tool for scientific research. This compound has been extensively studied for its potential applications in various fields, and there are several potential future directions for research on this compound. Overall, continued research on 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 4-chlorobenzoate is needed to fully understand its potential and limitations.
Métodos De Síntesis
The synthesis of 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 4-chlorobenzoate involves the reaction of 4-chlorobenzoic acid with 2,4,6-trimethyl-1,3,5-cycloheptatriene-1,7-dione in the presence of a catalyst. The reaction takes place under specific conditions and yields the desired product.
Aplicaciones Científicas De Investigación
2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 4-chlorobenzoate has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of uses, including in the field of medicinal chemistry, where it has been investigated for its potential as an anti-cancer agent.
Propiedades
IUPAC Name |
(2,4,6-trimethyl-7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-10-8-11(2)15(19)16(12(3)9-10)21-17(20)13-4-6-14(18)7-5-13/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPAMMYSJLPRNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)C(=C1)C)OC(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B5795488.png)

![N'-[2-(2-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5795494.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5795518.png)


![2-[(2,6-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5795541.png)

![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5795556.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5795572.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5795573.png)
![N-{4-methyl-2-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5795594.png)